3-Amino-2,2-difluoropropan-1-ol
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Overview
Description
Mechanism of Action
Target of Action
It’s known to be used as a reactant in the synthesis of pyridopyrimidine based cannabinoid-1 receptor inverse agonists .
Mode of Action
As a reactant, it likely interacts with other compounds during synthesis to form the desired product .
Pharmacokinetics
The compound is highly soluble, which may impact its bioavailability .
Result of Action
As a reactant in chemical synthesis, its primary role is likely to contribute to the formation of the final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2,2-difluoropropan-1-ol. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Preparation Methods
3-Amino-2,2-difluoropropan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of this compound with Boc2O (di-tert-butyl dicarbonate) in a mixed solvent of tetrahydrofuran (THF) and water at 0°C, followed by stirring at 25°C for 16 hours . Industrial production methods may vary, but typically involve similar reaction conditions and purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
3-Amino-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2,2-difluoropropan-1-ol is used in a variety of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of pyridopyrimidine-based cannabinoid-1 receptor inverse agonists.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
3-Amino-2,2-difluoropropan-1-ol can be compared with other similar compounds, such as:
2,2-Difluoro-3-hydroxypropan-1-amine: Similar in structure but with different functional groups.
3-Amino-2,2-difluoro-1-propanol: Another similar compound with slight variations in structure and reactivity.
These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
3-amino-2,2-difluoropropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHWSIJQTEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155310-11-5 |
Source
|
Record name | 3-Amino-2,2-difluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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